N-(5-methyl-4,5-dihydrothiazol-2-yl)-3-nitrobenzamide
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Overview
Description
N-(5-methyl-4,5-dihydrothiazol-2-yl)-3-nitrobenzamide is a C-nitro compound.
Scientific Research Applications
Metal Ion Interaction and Discrimination
N-(5-methyl-4,5-dihydrothiazol-2-yl)-3-nitrobenzamide and its isomers show selective interactions with various metal ions, like Cu²⁺, Fe²⁺, and Fe³⁺. These interactions can lead to reduced fluorescence emissions, which are useful in detecting and distinguishing these ions, particularly Fe²⁺ and Fe³⁺ ions. This property is significant in the identification and differentiation of these positional isomers at low concentrations, where conventional techniques may be inadequate (Phukan, Goswami, & Baruah, 2015).
Antimycobacterial Activity
Some derivatives of this compound exhibit considerable in vitro antitubercular activity. Specific nitrobenzamide derivatives have shown promising results against tuberculosis, indicating their potential as therapeutic agents against this disease (Wang et al., 2019).
Modulation of Nitric Oxide Synthase
Derivatives of this compound have been explored as modulators of nitric oxide synthase (NOS). The inhibition of NOS isoforms has important therapeutic applications in diseases like cancer. Some of these compounds have shown modest inhibitory activity against NOS, indicating their potential utility in medical treatments (Goodyer, Chinje, Jaffar, Stratford, & Threadgill, 2003).
Properties
Molecular Formula |
C11H11N3O3S |
---|---|
Molecular Weight |
265.29g/mol |
IUPAC Name |
N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-nitrobenzamide |
InChI |
InChI=1S/C11H11N3O3S/c1-7-6-12-11(18-7)13-10(15)8-3-2-4-9(5-8)14(16)17/h2-5,7H,6H2,1H3,(H,12,13,15) |
InChI Key |
ABXKIZOXAIJTAX-UHFFFAOYSA-N |
SMILES |
CC1CN=C(S1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
CC1CN=C(S1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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